1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Overview
Description
Mechanism of Action
Target of Action
The primary targets of this compound are organic and inorganic materials that require a strong acid catalyst . It is also used as a source of lithium ions in lithium-ion batteries .
Mode of Action
The compound acts as a promising Bronsted acid catalyst . It is superior to other catalysts like scandium triflate in catalytic action . In lithium-ion batteries, it serves as a source of lithium ions .
Result of Action
In its role as a catalyst, the compound enables a wide range of chemical reactions to occur more efficiently . In lithium-ion batteries, it enhances the electrochemical properties of the battery system .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity. For instance, it is hygroscopic to the point of being deliquescent, meaning it can absorb moisture from the environment until it dissolves .
Biochemical Analysis
Biochemical Properties
Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic processes, influencing their activity and stability. For instance, bis(trifluoromethanesulfonyl)imide can affect the activity of enzymes involved in uric acid metabolism, leading to alterations in biochemical indicators such as serum bicarbonate levels . These interactions are crucial for understanding the compound’s impact on biochemical pathways and cellular functions.
Cellular Effects
The effects of bis(trifluoromethanesulfonyl)imide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to bis(trifluoromethanesulfonyl)imide can lead to changes in the expression of genes associated with inflammation, renal function, and uric acid metabolism . Additionally, it can induce histological changes such as tubule dilation, inflammation, and loss of kidney structure, highlighting its impact on cellular health and function.
Molecular Mechanism
At the molecular level, bis(trifluoromethanesulfonyl)imide exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to induce widespread DNA methylation changes, which are implicated in cell apoptosis and cancer-related pathways . These epigenetic modifications suggest a potential mechanism of action that can lead to kidney injury and other cellular effects. Understanding these molecular interactions is essential for developing targeted interventions to mitigate the adverse effects of bis(trifluoromethanesulfonyl)imide.
Temporal Effects in Laboratory Settings
The temporal effects of bis(trifluoromethanesulfonyl)imide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Research has shown that exposure to bis(trifluoromethanesulfonyl)imide over different durations can lead to varying degrees of renal injuries and epigenetic alterations . These findings underscore the importance of considering the temporal aspect when evaluating the compound’s impact on cellular health.
Dosage Effects in Animal Models
The effects of bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to toxic or adverse effects, including significant changes in kidney-related biochemical parameters and histological alterations . Understanding the dosage effects is crucial for determining safe exposure levels and developing guidelines for its use in various applications.
Metabolic Pathways
Bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s impact on uric acid metabolism and its associated enzymes highlights its role in biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing bis(trifluoromethanesulfonyl)imide involves reacting trifluoromethanesulfonyl fluoride with an organic base such as aniline in a strong polar solvent . Another method uses trifluoromethanesulfonic acid and thionyl chloride to produce trifluoromethanesulfonyl chloride, which is then reacted with aniline and an organic base like triethylamine . These methods are efficient, cost-effective, and suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can be used to introduce triflate groups onto phenols and amines.
Catalytic Reactions: It serves as a catalyst in organic reactions such as Friedel-Crafts acylation and cycloisomerization of 1,6-dienes.
Common Reagents and Conditions
Common reagents used with bis(trifluoromethanesulfonyl)imide include trifluoromethanesulfonyl fluoride, aniline, and organic bases like triethylamine . Reaction conditions typically involve strong polar solvents and controlled temperatures .
Major Products
The major products formed from these reactions include triflate-substituted phenols and amines, as well as various organic compounds synthesized through catalytic processes .
Scientific Research Applications
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Commonly used as an electrolyte in lithium-ion batteries.
Magnesium bis(trifluoromethanesulfonyl)imide: Used as a catalyst in organic synthesis.
Uniqueness
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to its high stability, low toxicity, and excellent solubility in organic solvents. These properties make it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMGHDIOOHOAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF6NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045026 | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82113-65-3 | |
Record name | Bis(trifluoromethanesulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82113-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triflic imide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082113653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7R849VM9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TFSI primarily interacts with other molecules through its negatively charged oxygen atoms, forming electrostatic interactions with positively charged species. This interaction is crucial in its application in ionic liquids (ILs), where TFSI acts as the anionic component. The delocalized charge distribution within TFSI contributes to its low viscosity and high ionic conductivity in ILs. [, , , ]
A: TFSI has the molecular formula C2F6NO4S2- and a molecular weight of 280.14 g/mol. It exists in two primary conformers, cis and trans, with the trans conformer being more energetically stable in the gas phase. [, , , , , ] Spectroscopic techniques like FTIR and Raman spectroscopy are widely used to characterize TFSI and study its conformational changes under different conditions. [, , , , , ]
A: While TFSI itself is not a catalyst, it serves as a crucial component in catalytic systems involving ionic liquids. TFSI-based ILs can act as solvents and sometimes co-catalysts, influencing reaction mechanisms and selectivity. [, , ] For example, [C_nmimTf_2N] ionic liquids have been studied for their use in the extraction of iron(III) using 8-quinolinol as a chelating agent. [] The properties of the TFSI-based IL, such as hydrophobicity, significantly impact the extraction efficiency and selectivity. [, ]
A: Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are widely employed to study TFSI-based systems. [, , , , , ] These simulations provide valuable insights into the structural properties, conformational dynamics, and intermolecular interactions of TFSI-containing ILs. For instance, DFT calculations have been used to investigate the conformational equilibrium of TFSI in ammonium-based ILs. [, , , ] MD simulations have been employed to study the transport properties of TFSI-based electrolytes and the solvation of lithium ions in these systems. [, ]
A: The structure of the cation paired with TFSI significantly influences the physicochemical properties of the resulting IL. For example, increasing the alkyl chain length on the cation typically leads to decreased conductivity and increased viscosity. [, , , , ] Additionally, the presence of functional groups on the cation, such as ether or ester groups, can influence the solvating ability and electrochemical stability of the IL. [, ]
A: While TFSI itself doesn't have specific regulations like REACH registration, its handling and disposal should adhere to general guidelines for hazardous chemicals. Always consult relevant Safety Data Sheets (SDS) and local regulations for proper handling and disposal procedures. []
A: Yes, alternative anions are being explored for use in ILs and electrolytes, driven by factors like cost, performance, and environmental concerns. Some examples include bis(fluorosulfonyl)imide (FSI) and other fluorinated imide anions. [, , ] These alternatives often offer different tradeoffs in terms of properties such as conductivity, viscosity, and electrochemical stability. Research continues to identify and optimize alternative anions for specific applications. [, ]
A: The recycling and disposal of TFSI and related materials require careful consideration due to their potential environmental impact. While specific regulations for TFSI are limited, best practices involve treating them as hazardous waste and adhering to local regulations. Research into environmentally friendly methods for the synthesis, recycling, and disposal of TFSI and TFSI-containing materials is an active area of development. []
ANone: Research involving TFSI requires access to various specialized tools and facilities. These include:
- Spectroscopic equipment: FTIR, Raman, and NMR spectroscopy for structural characterization and analysis. [, , , , , , , ]
- Electrochemical workstations: For studying electrochemical properties and applications in batteries and other devices. [, , , ]
- Computational resources: High-performance computing clusters and software for running MD simulations and quantum chemical calculations. [, ]
- Materials characterization facilities: Instruments for thermal analysis (DSC, TGA), microscopy (SEM, TEM), and rheology. [, , ]
ANone: While a detailed historical account is outside the scope of this Q&A, some key milestones include:
- Early synthesis and characterization of TFSI: Laying the foundation for understanding its properties and potential applications. []
- Discovery of TFSI-based ionic liquids: This marked a turning point, opening up numerous research avenues in areas like electrochemistry, green chemistry, and materials science. [, ]
- Development of TFSI-containing electrolytes for lithium-ion batteries: This has been a significant area of research, driven by the demand for high-performance energy storage devices. [, , ]
ANone: Research on TFSI and its applications is highly interdisciplinary, drawing upon expertise from fields such as:
- Chemistry: Organic synthesis, physical chemistry, analytical chemistry, and computational chemistry. [, , , , , ]
- Materials science: Polymer science, electrochemistry, and nanotechnology. [, , , ]
- Chemical engineering: Process design and optimization for the synthesis and application of TFSI-based materials. [, ]
- Environmental science: Assessing the environmental impact of TFSI and developing sustainable practices. []
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